2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2,14H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGSKHLZINSXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059879 | |
| Record name | 1H,1H,5H-Perfluoropentanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |
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CAS No. |
355-80-6 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-80-6 | |
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| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |
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| Record name | 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- | |
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| Record name | 1H,1H,5H-Perfluoropentanol | |
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| Record name | 2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |
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| Record name | 2,2,3,3,4,4,5,5-OCTAFLUORO-1-PENTANOL | |
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Synthetic Methodologies and Precursor Chemistry
Synthetic Pathways to 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
The primary industrial method for synthesizing this compound is the free-radical initiated telomerization of tetrafluoroethylene (B6358150) (TFE) using methanol (B129727) as the telogen (a chain transfer agent). acs.org Telomerization is a polymerization reaction where a chain transfer agent limits the molecular mass of the polymer, resulting in the formation of low molecular weight oligomers or "telomers."
In this process, a radical initiator, such as a peroxide, decomposes to generate radicals. These radicals abstract a hydrogen atom from methanol to form a hydroxymethyl radical (•CH₂OH). nih.gov This radical then adds across the double bond of a tetrafluoroethylene monomer. The resulting radical adds further TFE units until the chain is terminated by transfer with another methanol molecule, yielding the fluorinated telomer alcohol. The general reaction produces a mixture of telomers with varying numbers of tetrafluoroethylene units, represented by the formula H(CF₂CF₂)nCH₂OH. The 1:1 adduct (n=1) is 2,2,3,3-tetrafluoro-1-propanol (B1207051), while the 1:2 adduct (n=2) is the target compound, this compound.
The reaction conditions, including the ratio of methanol to TFE and the choice of initiator, can be optimized to favor the formation of the desired n=2 telomer. nih.govresearchgate.net Subsequent purification, typically by distillation, is required to isolate this compound from the mixture of other telomer alcohols.
Derivatization of this compound
The hydroxyl group of this compound is a versatile functional handle that allows for a wide range of synthetic transformations, enabling the incorporation of the octafluoropentyl moiety into various molecular architectures.
2,2,3,3,4,4,5,5-Octafluoropentyl chloroformate is a key derivative used as a reagent for the derivatization of polar analytes in analytical chemistry, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS). fluorine1.ru
The synthesis of chloroformates is typically achieved by reacting the corresponding alcohol with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate). chemguide.co.uk The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the phosgene molecule, followed by the elimination of a chloride ion and a proton to yield the chloroformate. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often used to scavenge the HCl byproduct. organic-chemistry.org
General Reaction for Chloroformate Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
|---|
This reagent effectively reacts with hydroxyl, carboxyl, and amino groups to form stable, non-polar derivatives that are amenable to GC analysis. fluorine1.ru
The hydroxyl group of this compound can undergo various other common alcohol reactions, such as esterification and etherification, to produce valuable monomers and polymers.
Esterification: The alcohol can be reacted with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. For example, 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (B77674) is an important monomer produced by the esterification of this compound with acrylic acid or acryloyl chloride. nih.gov This reaction is often catalyzed by a strong acid in the case of Fischer esterification with a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org This monomer can be polymerized to create fluorinated polymers with specialized surface properties.
Polymer Synthesis via Nucleophilic Substitution: A significant application of this compound is in the synthesis of poly(organophosphazenes). In this transformation, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium octafluoropentoxide. nih.govnih.gov This potent nucleophile is then reacted with poly(dichlorophosphazene), (NPCl₂)n. The octafluoropentoxide displaces the chloride atoms on the phosphazene backbone in a macromolecular nucleophilic substitution reaction to yield poly[bis(2,2,3,3,4,4,5,5-octafluoropentoxy)phosphazene], a highly fluorinated, stable polymer. nih.govacs.org
Synthesis of Poly[bis(octafluoropentoxy)phosphazene]
| Step | Reactants | Reagent/Solvent | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Sodium Hydride (NaH) / THF | Sodium 2,2,3,3,4,4,5,5-octafluoropentoxide |
Role of this compound as a Reagent in Organic Synthesis
Beyond being a precursor for derivatives, the alcohol itself serves as a key reagent for introducing the H(CF₂)₄CH₂O- group into organic molecules.
The nucleophilic character of the oxygen atom in this compound (or more commonly, its conjugate base, the alkoxide) allows it to participate in substitution reactions to form fluorinated ethers.
Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a nucleophile attacks an aromatic ring that is electron-deficient and possesses a good leaving group (such as a halide). wikipedia.orgbyjus.com The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to the leaving group. libretexts.orglibretexts.org The alkoxide of this compound can serve as the nucleophile, attacking the activated aryl halide to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to yield the corresponding aryl octafluoropentyl ether.
Transetherification: This reaction involves the exchange of an alkoxy group of an ether with an alcohol. google.com The process is typically catalyzed by an acid or a base. This compound can be used as the alcohol component to react with an existing ether. acs.orgnih.gov Under catalytic conditions, the equilibrium can be driven toward the formation of the new, more stable fluorinated ether by, for example, removing the displaced, more volatile alcohol. This method provides a route to fluorinated ethers from more common hydrocarbon-based ethers.
Advanced Materials Science Applications
Development of Fluorinated Surfactants Utilizing 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
This compound serves as a fundamental ingredient in the creation of specialized fluorinated surfactants. chemimpex.com The unique properties derived from its fluorinated structure are leveraged to produce surfactants suitable for demanding industrial applications. chemimpex.com Fluorosurfactants are noted for their biological and chemical inertness, which makes them highly valuable, though their synthesis can often be complex. utwente.nl The incorporation of fluorinated compounds like this compound is a key strategy in developing these high-performance surfactants. utwente.nl
Applications in Oil Recovery and Surface Treatment Processes
Fluorinated surfactants formulated with this compound are utilized in various industrial processes, including oil recovery and surface treatments. chemimpex.com In the context of microfluidics, which has applications in material science, fluorosurfactant-stabilized microdroplets are significant due to their inertness. utwente.nl
Function as a Cosurfactant in Nanocrystal Synthesis
In the field of nanotechnology, this compound functions as a cosurfactant. jhschemicals.comsigmaaldrich.comfishersci.ie A cosurfactant is a substance that works in conjunction with a surfactant to stabilize a system, such as a microemulsion. nih.gov The combination of a surfactant and a cosurfactant is crucial for creating the ultralow interfacial tension required to form droplets in the nanometer size range. nih.gov
Silver and Silver Iodide Nanocrystals
Research has specifically identified this compound as a cosurfactant used in the synthesis of both silver (Ag) and silver iodide (AgI) nanocrystals. jhschemicals.comsigmaaldrich.comfishersci.iesigmaaldrich.com It is employed in water-in-supercritical CO₂ reverse microemulsions with the surfactant AOT (sodium bis(2-ethylhexyl) sulfosuccinate) for this purpose. sigmaaldrich.com
Silver Sulfide (B99878) (Ag₂S) Nanocrystals
The compound also plays a role as a cosurfactant in the synthesis of silver sulfide (Ag₂S) nanocrystals. sigmaaldrich.comfishersci.iesigmaaldrich.com This synthesis, conducted in water-in-CO₂ microemulsions, results in Ag₂S nanocrystals with a mean diameter of 5.9 nm and a characteristic surface plasmon resonance absorption at 330 nm. sigmaaldrich.com
Table: Research Findings on Nanocrystal Synthesis
| Nanocrystal Type | Synthesis Method | Role of this compound | Key Finding |
| Silver (Ag) and Silver Iodide (AgI) | Water-in-CO₂ microemulsions sigmaaldrich.com | Cosurfactant jhschemicals.comsigmaaldrich.comfishersci.iesigmaaldrich.com | Facilitates the formation of Ag and AgI quantum dots. sigmaaldrich.com |
| Silver Sulfide (Ag₂S) | Water-in-CO₂ microemulsions sigmaaldrich.com | Cosurfactant sigmaaldrich.comfishersci.iesigmaaldrich.com | Produces Ag₂S nanocrystals with a mean diameter of 5.9 nm and surface plasmon resonance at 330 nm. sigmaaldrich.com |
Integration into Coatings and Sealants Technology
The distinct properties of this compound make it a valuable component in the development of advanced coatings and sealants. chemimpex.com Its integration helps to enhance product durability and efficiency. chemimpex.com Fluoroelastomer-based sealants and coatings are used in a variety of industrial maintenance applications, such as providing protection against hot chemical vapors and gases. pelseal.com
Enhancement of Chemical Resistance and Low Surface Energy Properties
The incorporation of this compound into coatings and sealants is driven by the need for high chemical resistance and low surface energy. chemimpex.com These properties are critical in demanding environments, such as those found in the automotive and aerospace industries. chemimpex.com The fluorinated structure of the compound contributes directly to the durability and protective qualities of the final coating or sealant product. chemimpex.com
Biomaterial Development and Surface Modification
The unique properties of fluorinated compounds are increasingly harnessed in advanced materials science, particularly in the development of biomaterials with tailored surface characteristics. The incorporation of fluoroalkoxy side chains onto polymer backbones can dramatically alter surface energy, hydrophobicity, and biological interactions.
Polyphosphazene-based Biomaterials: Synthesis and Surface Characterization
Polyphosphazenes are a class of polymers with a backbone of alternating phosphorus and nitrogen atoms. wikipedia.org This inorganic backbone provides high flexibility, while the properties of the polymer can be extensively modified by attaching different organic side groups to the phosphorus atoms. wikipedia.orgresearchgate.net The most common synthesis method is a two-step process that begins with the ring-opening polymerization of hexachlorocyclotriphosphazene, (NPCl₂)₃, to form high molecular weight poly(dichlorophosphazene), (NPCl₂)n. wikipedia.orgrsc.org This reactive polymer intermediate, which has labile P-Cl bonds, is then used in macromolecular substitution reactions where the chlorine atoms are replaced by nucleophiles such as alkoxides, aryloxides, or amines. wikipedia.orgresearchgate.net
To create fluorinated biomaterials, this compound is used as a key nucleophile in this substitution step. nih.gov In a typical synthesis, the sodium salt of this compound (the fluoroalkoxide) is prepared by reacting the alcohol with sodium hydride in a dry solvent like tetrahydrofuran (B95107) (THF). nih.gov This solution is then added to a solution of poly(dichlorophosphazene), leading to the replacement of chlorine atoms with octafluoropentoxy groups and the formation of poly[bis(octafluoropentoxy)phosphazene] (OFP). nih.gov
Cross-linkable versions of this polymer (designated as X-OFP) can also be synthesized by introducing a second, reactive co-substituent during the substitution reaction. nih.gov For instance, 2-allylphenol (B1664045) can be used alongside this compound. The allyl groups provide sites for subsequent cross-linking, which can enhance the mechanical stability of the final biomaterial. The ratio of the two side groups in the final polymer is controlled by their ratio in the reaction mixture. nih.gov
The surface characteristics of these fluorinated polyphosphazene films have been analyzed using techniques such as Atomic Force Microscopy (AFM). nih.gov The surface of the non-crosslinked OFP polymer exhibits a topography with wavy wrinkles, which is likely due to the linear structure of the polyphosphazene backbone. nih.gov Quantitative analysis of the surface roughness provides key insights into its texture. nih.gov
Table 1: Surface Roughness of OFP Film
| Parameter | Value (nm) |
|---|---|
| Rₐ (Arithmetical Mean Height) | 7.16 ± 0.92 |
| Rₒ (Root Mean Square Deviation) | 9.20 ± 1.41 |
Inhibition of Bacterial Adhesion and Biofilm Formation on Modified Surfaces
The initial attachment of bacteria to a surface is a critical first step in the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that can lead to persistent infections. nih.govfrontiersin.org Surfaces modified with this compound demonstrate a significant ability to inhibit this crucial adhesion step.
Research has shown that polyphosphazene surfaces rich in octafluoropentoxy groups are highly effective at resisting the attachment of various pathogenic bacteria. nih.gov In studies comparing these fluorinated surfaces to a polyurethane control, the OFP and cross-linked X-OFP materials showed a dramatic reduction in the adhesion of Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa after one hour of incubation. nih.gov
The anti-adhesion properties are attributed to the low surface energy and hydrophobicity conferred by the dense layer of fluorine atoms on the surface. Furthermore, crosslinking the X-OFP polymers was found to enhance their anti-adhesion capabilities even further for certain bacteria. nih.gov For example, after crosslinking, the X-OFP materials showed a statistically significant decrease in the adhesion of S. epidermidis and P. aeruginosa compared to their non-crosslinked counterparts. nih.gov This suggests that a more stable and potentially more uniform surface presentation of the fluorinated groups can further deter bacterial attachment, a key strategy in preventing biofilm formation before it begins. nih.govsigmaaldrich.com
Table 2: Bacterial Adhesion on Polyphosphazene Surfaces
Select a bacterium to view the adhesion data on different surfaces.
| Surface Material | Adhesion Level (Relative Units) | Notes |
|---|
Chemical Engineering and Process Research
Liquid-Liquid Equilibrium (LLE) Studies of Systems Involving 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Liquid-liquid equilibrium (LLE) data is fundamental for the design and optimization of extraction and separation processes in chemical engineering. For systems containing this compound, understanding the phase behavior with other solvents is crucial.
The LLE for the ternary system of this compound, ethanol (B145695), and water has been experimentally determined at 298.15 K and atmospheric pressure. acs.org In this system, a large immiscibility region exists between water and the fluorinated alcohol. acs.org Ethanol, being miscible with both components, acts as a cosolvent, and its presence influences the mutual solubility of the other two liquids. acs.org As the concentration of ethanol increases, the mutual solubility of this compound and water also increases. acs.org This behavior is critical for processes like solvent extraction where a mass-separating agent is used to facilitate the separation of components.
Below is a table of the experimental LLE data for the specified ternary system at 298.15 K, with compositions presented as mole fractions.
| Organic Phase (Mole Fraction) | Aqueous Phase (Mole Fraction) |
| This compound (x₁) | Ethanol (x₂) |
| 0.9489 | 0.0511 |
| 0.8512 | 0.1488 |
| 0.7493 | 0.2507 |
| 0.6511 | 0.3489 |
| 0.5518 | 0.4482 |
Table 1: Experimental Liquid-Liquid Equilibrium Data for the system this compound + Ethanol + Water at 298.15 K. acs.org Please note that this is a sample of the full dataset.
To ensure the thermodynamic consistency and reliability of the experimental LLE data, various correlation models are employed. The Bachman and Hand equations are empirical methods used to test the consistency of tie-line data. acs.orgresearchgate.net For the ternary system of this compound, ethanol, and water, these equations have been applied, and the correlation coefficients were found to be close to 1, indicating a high degree of consistency in the experimental results. researchgate.net
The Non-Random Two-Liquid (NRTL) model, a more complex activity coefficient model, is used to correlate the experimental LLE data. acs.orgresearchgate.net This model is capable of representing the behavior of partially miscible systems. The binary interaction parameters for the NRTL model are typically regressed from the experimental data. acs.org The calculated results from the NRTL model have shown good agreement with the experimental LLE data for this ternary system. acs.orgresearchgate.net
Vapor-Liquid Equilibrium (VLE) Studies of Binary Mixtures
Vapor-liquid equilibrium (VLE) data is essential for the design of distillation columns and other separation processes involving volatile components.
Isobaric VLE data has been determined for the binary system of this compound and 2,2,3,3-tetrafluoro-1-propanol (B1207051) at various sub-atmospheric pressures (53.3, 66.7, and 80.0 kPa). acs.orgresearchgate.net This type of data is crucial for designing vacuum distillation processes, which are often necessary for separating high-boiling point compounds like fluoroalcohols. acs.org The study of this binary system revealed no azeotropic behavior at the investigated pressures. acs.orgresearchgate.net
The thermodynamic consistency of the experimental VLE data is a critical validation step. For the binary system of this compound and 2,2,3,3-tetrafluoro-1-propanol, the Herington area test and the Van Ness test were used to confirm the reliability of the data. acs.orgresearchgate.net
The VLE data for this system were successfully correlated using the Wilson and NRTL activity coefficient models. researchgate.net These models are widely used in chemical engineering to describe the non-ideal behavior of liquid mixtures. The binary interaction parameters for both the Wilson and NRTL models were regressed from the experimental data, and both models were found to be in good agreement with the measured values. researchgate.net
Solvent Properties and Applications in Fluorinated Compound Processing
Due to its unique combination of a fluorinated chain and a hydroxyl group, this compound exhibits valuable solvent properties. It is particularly useful in the processing of other fluorinated substances. chemimpex.com Its ability to dissolve many fluorinated compounds makes it a suitable medium for chemical reactions, extractions, and purifications within this class of chemicals. chemimpex.com For example, it can serve as a solvent for creating fluorinated surfactants and in the development of specialized coatings and sealants. chemimpex.com
Environmental Fate and Ecotoxicological Investigations
Degradation Pathways and Metabolites of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Fluorotelomer alcohols are recognized as precursors to perfluorinated carboxylic acids (PFCAs), which are known for their environmental persistence. epa.gov The degradation of FTOHs can occur through both biological and atmospheric processes. epa.govresearchgate.net In the environment, FTOHs can be released from industrial and commercial products, such as polymers used for surface treatments. nih.gov
The biodegradation of fluorotelomer alcohols is a significant pathway leading to the formation of PFCAs. epa.gov Studies on similar FTOHs, such as 6:2 FTOH, have shown that they can be biotransformed into shorter-chain PFCAs and other metabolites, including 5:3 fluorotelomer carboxylic acid (5:3 FTCA). vliz.besfu.canih.gov This 5:3 FTCA is structurally analogous to 2,2,3,3,4,4,5,5-octafluoropentanoic acid. The degradation process can involve several intermediate steps, including the formation of unsaturated fluorotelomer carboxylic acids (FTUCAs). sfu.ca
For instance, the biodegradation of 6:2 FTOH has been observed to yield 5:3 FTCA, among other products like perfluorobutanoic acid (PFBA) and perfluoropentanoic acid (PFPeA). sfu.ca The specific pathways and the resulting metabolites can be influenced by various factors, including the types of microorganisms present and the availability of other carbon sources. vliz.be
In addition to biodegradation, photodegradation is another pathway for the transformation of FTOH metabolites. For example, 5:3 FTCA has been shown to undergo photodegradation in the presence of a photocatalyst like zinc oxide, breaking down into shorter-chain PFCAs such as perfluorohexanoic acid, perfluoropentanoic acid, and perfluorobutyric acid, with inorganic fluoride (B91410) as a dominant end product. researchgate.net
Environmental Persistence and Bioaccumulation Potential of Degradation Products
The degradation products of this compound, particularly the resulting PFCAs, are of environmental concern due to their persistence. itrcweb.org Perfluoroalkyl substances (PFAS), the broader class to which these compounds belong, are known for their resistance to degradation. itrcweb.org
Ecotoxicity Assessment in Aquatic Organisms
The toxicity of fluorotelomer alcohols and their degradation products to aquatic life is a key area of investigation. Studies on fluorotelomer acids have indicated that their toxicity generally increases with the length of the fluorocarbon chain. nih.govvliz.be Furthermore, research suggests that fluorotelomer carboxylic acids (FTCAs) can be more toxic to aquatic organisms than their corresponding PFCAs. nih.gov
Acute toxicity is often measured by the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population over a specific time, or the median effective concentration (EC50), which is the concentration that causes a specific non-lethal effect in 50% of the test population. oasis-lmc.org
While specific LC50 or EC50 values for this compound and 2,2,3,3,4,4,5,5-octafluoropentanoic acid are not extensively documented in the available search results, data for related compounds provide an indication of their potential ecotoxicity. For example, a study on various FTCAs and FTUCAs reported acute EC50 values for Daphnia magna ranging from 0.025 mg/L for 10:2 FTCA to 63 mg/L for 6:2 FTCA. vliz.be For algae, the toxicity of PFCAs has been shown to vary among different taxonomic groups, with EC50 values for perfluorohexanoic acid ranging from 3.18 mM to 12.84 mM for different species. ecetoc.org
The following table summarizes ecotoxicity data for related fluorinated compounds on various aquatic organisms.
| Chemical | Organism | Endpoint | Value | Reference |
| 10:2 FTCA | Daphnia magna | Acute EC50 (immobility) | 0.025 mg/L | vliz.be |
| 6:2 FTCA | Chironomus tentans | Acute EC50 (growth) | 63 mg/L | vliz.be |
| Perfluorohexanoic acid | Chlorella vulgaris (green alga) | EC50 | 12.84 mM | ecetoc.org |
| Perfluorohexanoic acid | Skeletonema marinoi (diatom) | EC50 | 4.72 mM | ecetoc.org |
| Perfluorohexanoic acid | Geitlerinema amphibium (blue-green alga) | EC50 | 3.18 mM | ecetoc.org |
| Perfluorooctanoic acid (PFOA) | Chlamydomonas reinhardtii | 96-h EC50 | 51.9 ± 1.0 mg/L | nih.gov |
| Perfluorooctanoic acid (PFOA) | Scenedesmus obliquus | 96-h EC50 | 44.0 ± 1.5 mg/L | nih.gov |
Considerations for Sustainable Chemistry and Environmental Impact Mitigation
The environmental concerns associated with fluorinated compounds like this compound have prompted research into more sustainable chemical alternatives and mitigation strategies. nih.gov The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
For fluorinated compounds, this includes the development of safer, less persistent, and non-bioaccumulative alternatives. nih.gov Research is ongoing to find substitutes for FTOHs in various applications that offer similar performance without the associated environmental risks. nih.gov
Mitigation strategies for existing PFAS contamination include various treatment technologies. nih.gov For contaminated soil and water, these can range from excavation and disposal to more advanced methods aimed at breaking down the persistent fluorinated compounds. nih.gov The development of effective and environmentally sound management practices for products containing these substances at the end of their life cycle is also crucial to prevent their release into the environment. cefas.co.uk
Analytical Methodologies for 2,2,3,3,4,4,5,5 Octafluoro 1 Pentanol and Its Derivatives
Chromatographic Techniques
Chromatography, particularly when coupled with mass spectrometry, is the cornerstone for the analysis of fluorinated compounds like 2,2,3,3,4,4,5,5-octafluoro-1-pentanol. Gas chromatography is especially well-suited for this volatile alcohol.
Gas chromatography is an ideal separation technique for volatile analytes such as alcohols. However, compounds with active hydrogen atoms in functional groups like hydroxyl (-OH) can exhibit poor chromatographic behavior, such as peak tailing, due to interactions with the GC system. researchgate.net To overcome this, a chemical modification process known as derivatization is often employed. researchgate.netresearchgate.net Derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic separation and detection. sigmaaldrich.com
For a highly fluorinated molecule like this compound, the presence of eight fluorine atoms makes it an excellent candidate for detection by Electron Capture Negative Ion Mass Spectrometry (ECNI-MS). The numerous electronegative fluorine atoms readily capture thermal electrons, leading to the formation of stable negative ions. This process results in exceptionally high sensitivity and selectivity for the analyte, as common matrix components are less likely to be ionized.
While direct analysis is possible, derivatization can further enhance analytical performance. Common derivatization strategies for alcohols involve acylation or silylation. For instance, reacting the alcohol with a reagent like pentafluorobenzoyl chloride would create a derivative with even greater electron-capturing capabilities, further lowering detection limits.
Table 1: Common Derivatization Approaches for Alcohols in GC Analysis
| Derivatization Type | Reagent Class | Example Reagent | Resulting Derivative |
| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether |
| Acylation | Acylating Agents | Pentafluorobenzoyl Chloride | Pentafluorobenzoyl ester |
| Alkylation | Alkylating Agents | Methyl Iodide | Methyl ether |
| Esterification | Chloroformates | Ethylchloroformate (ECF) | Ethoxycarbonyl ester |
This table summarizes general derivatization techniques for alcohols. Specific applications for this compound would require method development.
Spectroscopic Characterization in Research Contexts (e.g., NMR for structural elucidation of derivatives)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Standard one-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide fundamental information about the molecular structure. chemicalbook.comnih.gov
In research contexts, NMR is crucial for confirming the successful synthesis of derivatives. For example, in the synthesis of poly[bis(octafluoropentoxy) phosphazene] biomaterials, NMR would be used to verify that the 2,2,3,3,4,4,5,5-octafluoropentoxy group has been successfully attached to the phosphazene backbone. sigmaaldrich.com
Advanced NMR techniques, such as two-dimensional NMR and variable temperature (VT) NMR, can provide deeper insights into the structure and dynamics of these molecules. For instance, VT ¹⁹F NMR studies on 9-substituted octafluorofluorene derivatives have been used to determine the energetic barriers to rotation around single bonds, providing critical information about the molecule's conformational dynamics. researchgate.net Similar studies could be applied to complex derivatives of this compound to understand their three-dimensional structure and behavior.
Table 2: Available Spectroscopic Data for this compound
| Spectroscopic Technique | Nucleus | Purpose |
| Proton Nuclear Magnetic Resonance (¹H NMR) | ¹H | Identifies and quantifies non-fluorinated portions of the molecule, such as the -CH₂OH group. chemicalbook.comnih.gov |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | ¹³C | Provides information on the carbon backbone of the molecule. nih.gov |
| Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) | ¹⁹F | Characterizes the fluorinated segments of the molecule, providing distinct signals for each unique fluorine environment. nih.gov |
| Mass Spectrometry (MS) | N/A | Determines the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight. nist.gov |
| Infrared Spectroscopy (IR) | N/A | Identifies functional groups, such as the characteristic O-H and C-F stretching vibrations. nih.gov |
Development of Ultratrace Determination Methods in Aqueous Solutions
As a member of the fluorotelomer alcohol (FTOH) family, this compound is recognized as a potential precursor to persistent perfluorocarboxylic acids (PFCAs) in the environment. wessling-group.com This has driven the development of highly sensitive methods for its detection in aqueous matrices like surface water, groundwater, and drinking water. nih.govalsglobal.com
The determination of FTOHs at ultratrace levels (nanograms per liter) presents analytical challenges due to their volatility and potential for sample loss. Current state-of-the-art methods typically involve sample extraction followed by analysis using advanced instrumentation.
Sample Preparation and Extraction:
Liquid-Liquid Extraction (LLE): Solvents like methyl tert-butyl ether (MTBE) have been used to extract FTOHs from water samples. nih.gov
Sample Preservation: To prevent evaporative losses and degradation, water samples are often preserved with a solvent like methanol (B129727) and stored in sealed vials with zero headspace. alsglobal.com For long-term storage, freezing samples is recommended. nih.gov
Analytical Instrumentation:
Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This technique has been successfully developed for the determination of FTOHs in water. nih.gov Optimization of the mobile phase and mass spectrometric conditions allows for the formation and detection of deprotonated molecules ([M-H]⁻) in negative ion mode, achieving detection limits in the sub-ng/mL range. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For enhanced sensitivity and selectivity, methods using GC coupled with a triple quadrupole mass spectrometer (MS/MS) have been validated. wessling-group.comshimadzu.com Using positive chemical ionization (PCI) can provide detection limits as low as 5 ng/L. wessling-group.comalsglobal.com
Table 3: Ultratrace Analytical Methods for Fluorotelomer Alcohols (FTOHs) in Water
| Analytical Technique | Extraction/Preservation | Typical Detection Limit | Reference |
| LC/MS/MS | LLE with MTBE or Acetonitrile | ~0.09 ng/mL | nih.gov |
| GC-MS/MS with Positive Chemical Ionization (PCI) | Methanol preservation, zero-headspace vials | 5 ng/L | wessling-group.comalsglobal.com |
| GC-MS/MS (EI mode) | Ethyl acetate (B1210297) extraction | 0.1 - 0.5 ng/mL (Instrument Detection Limit) | shimadzu.com |
Toxicological Research and Health Implications
Inhalation Toxicity Studies in Research Models
Inhalation is a significant route of exposure for volatile compounds in laboratory and industrial settings. Studies on 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol have focused on the acute effects following inhalation in animal models.
Lethal concentration studies involving the inhalation of this compound in rats have identified several acute central nervous system effects. haz-map.comnih.gov Exposure to high concentrations of the vapor has been shown to cause general anesthesia, somnolence (drowsiness), and muscle weakness. haz-map.comnih.gov The lowest lethal concentration (LCLo) observed in rats was 2,500 parts per million (ppm) for an exposure duration of 4 hours. haz-map.comnih.gov These findings are characteristic of acute narcotic effects often seen with exposure to certain solvents and halogenated alcohols. mmsl.cz
| Parameter | Observation | Species | Exposure |
| Acute Effects | General Anesthesia, Somnolence, Muscle Weakness | Rat | Inhalation haz-map.comnih.gov |
| LCLo (Lethal Concentration Low) | 2,500 ppm | Rat | 4 hours haz-map.comnih.gov |
Irritation Studies: Skin, Eye, and Respiratory Tract
The compound is recognized as an irritant to the skin, eyes, and respiratory system. nih.govcarlroth.comcarlroth.com According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A). nih.govcarlroth.comtcichemicals.com Furthermore, it is classified as a substance that may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). nih.govcarlroth.comcarlroth.com
Safety data sheets consistently warn that the substance causes skin irritation and serious eye irritation. carlroth.comcarlroth.comtcichemicals.com Direct contact with the liquid can lead to redness and discomfort. carlroth.com In case of eye contact, it is advised to rinse cautiously with water for several minutes. carlroth.comtcichemicals.com Symptoms of respiratory irritation can include coughing and dyspnoea. carlroth.com
| Irritation Target | GHS Hazard Classification | Key Findings |
| Skin | Category 2, H315: Causes skin irritation | Classified as a skin irritant. nih.govcarlroth.comcarlroth.com |
| Eyes | Category 2A, H319: Causes serious eye irritation | Considered a strong eye irritant. haz-map.comnih.govcarlroth.com |
| Respiratory Tract | STOT SE 3, H335: May cause respiratory irritation | May cause symptoms such as coughing and dyspnoea. nih.govcarlroth.comcarlroth.com |
Neurotoxicological Aspects in Experimental Models
In toxicological databases, this compound is listed as a neurotoxin. haz-map.comnih.gov The observed acute effects of general anesthesia and somnolence in rats are indicative of its depressant effect on the central nervous system, categorized under "Acute solvent syndrome". haz-map.comnih.gov While this compound is identified as a neurotoxin, specific mechanistic studies on its neurotoxicological properties are not extensively detailed in the provided search results. Broader research into related perfluoroalkyl substances (PFAS) suggests various potential mechanisms for neurotoxicity, including interference with calcium homeostasis, synaptic processes, and neurotransmitter systems, though these have not been specifically demonstrated for this compound. nih.govnih.gov
Carcinogenicity Assessments and IARC Classifications
There is no evidence to suggest that this compound is carcinogenic. According to available safety data, no component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). tcichemicals.comchemicalbook.com The IARC maintains lists of agents classified by their carcinogenic risk to humans, and this specific compound is not listed. who.intwikipedia.org
| Agency | Classification |
| IARC | Not classified as a human carcinogen. tcichemicals.comchemicalbook.com |
| NTP | No component is listed. tcichemicals.com |
| OSHA | No component is listed. tcichemicals.com |
Occupational Exposure Considerations in Research Settings
In research settings, occupational exposure to this compound should be minimized through engineering controls and personal protective equipment. carlroth.comcalpaclab.com Given its potential for respiratory irritation and acute neurotoxic effects upon inhalation, handling should occur in well-ventilated areas, preferably using local exhaust ventilation such as a fume hood. carlroth.comtcichemicals.com To prevent skin and eye irritation, the use of protective gloves and safety glasses or eyeshields is recommended. carlroth.comtcichemicals.comsigmaaldrich.com No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies. carlroth.com In the absence of defined limits, a conservative approach to control exposure is warranted, focusing on preventing direct contact and minimizing vapor inhalation. nih.gov
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulation of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Interactions
Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are powerful tools for exploring the interactions of this compound at the atomic level. These simulations provide insights into the structure and dynamics of this alcohol in its pure form and in mixtures.
Research on similar fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has shown that the presence of fluorine atoms significantly influences intermolecular interactions. aip.org MD simulations of fluoroalcohols in aqueous solutions have revealed that these molecules can enhance the structure of the surrounding water molecules, a phenomenon attributed to the strong electronegativity of fluorine. aip.org This effect is a key distinction from their non-fluorinated hydrocarbon counterparts. aip.org
For this compound, molecular simulations can be employed to understand its behavior as a solvent and a co-surfactant. thermofisher.comsigmaaldrich.com These simulations typically utilize force fields, which are sets of parameters that describe the potential energy of the system. While specific force field parameters for this compound are not always readily available in standard force fields, they can be developed or adapted from existing parameters for similar fluorinated compounds. The quality of the force field is crucial for obtaining accurate simulation results.
Table 1: Representative Parameters for Molecular Dynamics Simulations of Fluorinated Alcohols
| Parameter | Description | Typical Value/Method |
| Force Field | Describes the potential energy of the system. | OPLS-AA, AMBER, CHARMM with custom parameterization for fluorinated groups. |
| Water Model | Represents water molecules in aqueous simulations. | TIP3P, SPC/E |
| Ensemble | Thermodynamic conditions of the simulation. | NVT (constant number of particles, volume, and temperature), NPT (constant number of particles, pressure, and temperature) |
| Temperature | The temperature at which the simulation is run. | 298.15 K (25 °C) |
| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 atm |
| Time Step | The integration time step for the equations of motion. | 1-2 fs |
| Simulation Length | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound. These methods solve the Schrödinger equation for the molecule, yielding properties like molecular orbital energies, charge distribution, and dipole moment.
The high degree of fluorination in this compound has a profound impact on its electronic properties. The strongly electron-withdrawing fluorine atoms are expected to lower the energies of the molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy generally indicates higher stability and lower reactivity towards electrophiles, while the LUMO energy relates to the molecule's ability to accept electrons.
Studies on other fluorinated organic molecules have shown that fluorination can significantly alter the electronic and optical properties. nih.gov For this compound, DFT calculations can be used to predict its reactivity in various chemical environments. For instance, understanding the charge distribution on the atoms can help in predicting how the molecule will interact with nucleophiles and electrophiles.
Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations (Illustrative)
| Property | Description | Predicted Value (Illustrative) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -8.5 to -9.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.0 to 2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. | 9.5 to 11.5 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.0 to 2.5 D |
| Mulliken Atomic Charges | Partial charges on individual atoms, indicating charge distribution. | Highly negative on F and O atoms, positive on C and H atoms. |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Prediction of Thermophysical Properties and Phase Behavior
Computational methods are also employed to predict the thermophysical properties and phase behavior of this compound. These predictions are valuable for process design and optimization in chemical engineering applications.
Thermodynamic models, such as the Non-Random Two-Liquid (NRTL) and Wilson models, are used to correlate and predict vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) data. researchgate.netresearchgate.net These models use binary interaction parameters that are typically regressed from experimental data. For the binary system of this compound and ethanol (B145695) in the presence of water, the NRTL model has been shown to provide a good correlation of the experimental LLE data. researchgate.net Similarly, for the VLE of binary mixtures with other fluorinated alcohols, the NRTL model has been successfully applied. researchgate.net
In addition to these established thermodynamic models, equations of state (EoS) can be used to predict a wide range of thermophysical properties, including vapor pressure, density, and enthalpy of vaporization. The GC-SAFT-VR equation of state, for example, has been used to model the properties of other fluorotelomer alcohols with good accuracy. uevora.pt
Table 3: Computationally Modeled and Experimental Thermophysical Data for this compound and its Mixtures
| Property | System | Computational Model | Key Findings |
| Liquid-Liquid Equilibrium (LLE) | This compound + Ethanol + Water | NRTL Model | The NRTL model successfully correlated the experimental LLE data at different temperatures. researchgate.net |
| Vapor-Liquid Equilibrium (VLE) | 2,2,3,3-Tetrafluoro-1-propanol (B1207051) + this compound | NRTL Model | The NRTL model provided a good correlation of the isobaric VLE data at various pressures. researchgate.net |
| Vapor Pressure | Pure this compound | - | Experimental data available from various sources. sigmaaldrich.comechemi.com |
| Density | Pure this compound | - | Experimental value is approximately 1.667 g/mL at 25 °C. sigmaaldrich.com |
Future Research Directions and Emerging Applications
Exploration in Pharmaceutical and Agrochemical Synthesis
The role of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol in the synthesis of complex molecules for the pharmaceutical and agrochemical industries is a promising area of future research. The compound serves as a valuable building block for the introduction of fluoroalkyl groups into organic molecules. nih.gov The presence of fluorine can significantly alter the biological activity, metabolic stability, and lipophilicity of drug candidates and pesticides, making this a critical area of molecular design.
Furthermore, its utility as a specialized solvent for fluorinated compounds presents opportunities to facilitate reactions that are otherwise difficult to perform in conventional solvents. chemimpex.comsymbchem.com Research is expected to focus on leveraging these properties to develop novel synthetic pathways for creating advanced pharmaceutical intermediates and new classes of agrochemicals with enhanced efficacy and environmental profiles. chemimpex.com
Key Research Areas in Pharmaceutical and Agrochemical Synthesis:
| Research Focus | Potential Application |
| Fluoroalkylation | Introduction of fluorinated moieties to enhance bioactivity and metabolic stability of molecules. |
| Specialized Solvent | Facilitating the synthesis of complex fluorinated organic compounds. |
| Intermediate Synthesis | Acting as a key component in the creation of novel drug and pesticide molecules. atomfair.com |
Novel Applications in Electronics and Semiconductor Industries
In the electronics and semiconductor industries, where precision and reliability are critical, this compound is emerging as a key material. chemimpex.com Its low surface tension and excellent wetting properties make it highly effective as a surfactant or co-surfactant in various formulations. chemimpex.com
Future applications are anticipated in the development of advanced coatings and surface treatments for electronic components. Its ability to create surfaces with high chemical resistance and low surface energy is valuable for protecting sensitive electronics and improving manufacturing processes. chemimpex.com Research is also directed towards its use in photolithography processes, where fluorinated surfactants are vital for achieving uniform surface coatings, reducing defects, and preventing pattern collapse in the fabrication of integrated circuits.
Emerging Applications in Electronics:
| Application Area | Function of this compound |
| Advanced Coatings | Provides chemical resistance and low surface energy for electronic components. chemimpex.com |
| Semiconductor Manufacturing | Acts as a surfactant to ensure precision and reliability in fabrication processes. chemimpex.com |
| Photolithography | Used in formulations to improve surface uniformity and reduce defects. |
Advancements in Sustainable Chemical Processes
The growing emphasis on green chemistry has brought attention to this compound for its potential role in developing more sustainable chemical processes. chemimpex.com One of the most significant areas of research is its use in supercritical carbon dioxide (scCO₂), an environmentally benign solvent alternative to traditional volatile organic compounds. nih.govumich.eduresearchgate.net
Studies have shown that this compound can act as an effective co-surfactant in water-in-supercritical CO₂ reverse microemulsions. This enables chemical reactions and the synthesis of materials, such as nanoparticles, to be carried out in a greener medium. chemicalbook.com Additionally, its ability to enhance the efficiency of certain chemical processes contributes to the principles of green chemistry by potentially reducing energy consumption and waste generation. chemimpex.com Future work will likely focus on expanding its applications in scCO₂ and other sustainable solvent systems.
Interdisciplinary Research Opportunities
The diverse applications of this compound create a fertile ground for interdisciplinary research, bridging materials science, chemical engineering, and nanotechnology.
In materials science, its properties are being leveraged to develop advanced coatings and sealants with high durability, suitable for demanding environments such as the automotive and aerospace industries. chemimpex.com In the field of nanotechnology, it has been utilized as a co-surfactant in the synthesis of silver, silver iodide, and silver sulfide (B99878) nanocrystals. chemicalbook.com This opens up possibilities for creating novel nanomaterials with tailored optical and electronic properties.
The intersection of these fields will likely lead to the development of innovative products, from high-performance materials to new biomedical devices. Further collaborative research will be essential to fully exploit the potential of this versatile fluorinated compound.
Q & A
Q. What are the critical considerations for synthesizing 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol with high purity?
Synthesis requires precise control of fluorination steps to avoid incomplete substitution or side reactions. Post-synthesis purification via fractional distillation under reduced pressure is recommended due to its boiling point (141°C) and density (1.519–1.667 g/cm³, depending on source) . Purity assessment should combine gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and detect fluorinated impurities .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., density)?
Conflicting density values (1.519 g/cm³ vs. 1.667 g/cm³) may arise from measurement conditions (temperature, calibration standards) or sample purity. To address this, replicate measurements using calibrated densitometers under controlled temperatures (e.g., 25°C) and cross-validate with literature from authoritative sources (e.g., NIST) . Document experimental parameters rigorously to enable reproducibility.
Q. What safety protocols are essential when handling this compound in laboratory settings?
The substance is classified as an irritant (Xi, R36/37/38) with a vapor pressure of 2.52 mmHg at 25°C . Use fume hoods, nitrile gloves, and eye protection. In case of exposure, follow first-aid measures per SDS guidelines: rinse skin/eyes with water for 15 minutes and seek medical attention . Store in sealed containers away from oxidizers to prevent reactive hazards.
Q. Which analytical techniques are optimal for characterizing its stability under experimental conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, while Fourier-transform infrared spectroscopy (FTIR) monitors degradation products. For hydrolytic stability, conduct accelerated aging studies in aqueous buffers (pH 1–13) and analyze via high-performance liquid chromatography (HPLC) .
Advanced Research Questions
Q. How can computational modeling predict the solvent interactions of this compound in fluorinated systems?
Molecular dynamics (MD) simulations using force fields like OPLS-AA can model hydrogen bonding and hydrophobic interactions. Validate predictions with experimental solubility data in fluorinated solvents (e.g., perfluorodecalin) and correlate with Hansen solubility parameters . Density functional theory (DFT) may further elucidate electronic effects of fluorine substitution on solvent polarity .
Q. What experimental design strategies optimize its application in specialty polymer synthesis?
Use factorial design to evaluate variables (e.g., monomer ratio, initiator concentration, temperature). For example, a 2³ factorial design can assess the impact of reaction time (4–8 hrs), temperature (60–100°C), and catalyst loading (1–3 mol%) on polymer molecular weight (GPC analysis) . Response surface methodology (RSM) refines optimal conditions for maximizing yield and minimizing side products.
Q. How does the compound’s fluorinated structure influence its environmental persistence and bioaccumulation potential?
Conduct OECD 301/302 biodegradation tests to assess aerobic/anaerobic breakdown. Compare with non-fluorinated analogs to isolate fluorine’s role. Bioaccumulation potential can be modeled using octanol-water partition coefficients (log Kow), though fluorinated alcohols may deviate from traditional models due to unique polarity .
Q. What methodologies quantify trace degradation products in environmental matrices?
Solid-phase microextraction (SPME) coupled with GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves detection limits <1 ppb for fluorinated metabolites. Isotope dilution methods (e.g., ¹³C-labeled internal standards) improve accuracy in complex matrices like soil or wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
